3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 1-methylhydrazine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(1-methylhydrazinyl)pyridine: Lacks the trifluoromethyl group.
2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine: Lacks the chlorine atom.
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group.
Uniqueness
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may impart distinct properties that are not observed in similar compounds.
Biological Activity
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine, with the CAS number 138949-13-0, is a chemical compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7ClF3N3
- Molecular Weight : 225.6 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of various agrochemicals, including insecticides and herbicides. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy against pests.
Herbicidal Activity
In agricultural contexts, compounds similar to this compound are often evaluated for their herbicidal properties. For instance, it has been noted that such compounds can inhibit specific biochemical pathways in plants, leading to effective weed management .
Study 1: Synthesis and Evaluation of Agrochemical Derivatives
A detailed investigation into the synthesis of hydrazine derivatives revealed that modifications in the pyridine ring could lead to enhanced herbicidal activity. The study emphasized the importance of functional groups in determining biological efficacy .
Compound | Activity Type | Efficacy | Reference |
---|---|---|---|
This compound | Herbicide | Moderate | |
Related Pyridine Derivative | Antifungal | High |
Study 2: Environmental Impact Assessment
An environmental assessment indicated that derivatives of pyridine can exhibit varying degrees of persistence in soil and water systems. The compound's mobility was evaluated, revealing a potential for leaching and environmental accumulation .
Safety and Toxicological Data
The compound is classified as an irritant, with specific safety measures recommended during handling. Precautionary statements highlight the need for protective equipment when working with this compound due to its potential health risks .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(12)6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPUMJSRBNTPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371540 | |
Record name | 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138949-13-0 | |
Record name | 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138949-13-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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